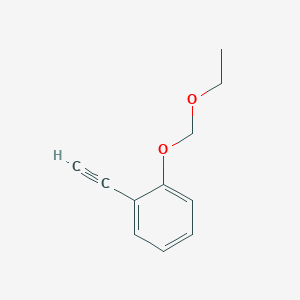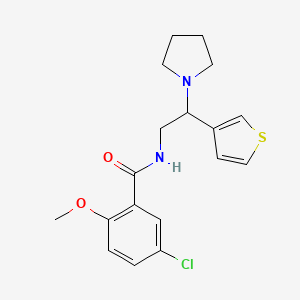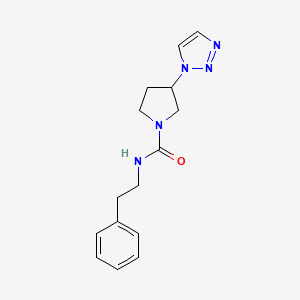
1-(Ethoxymethoxy)-2-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethoxymethoxy)-2-ethynylbenzene is an organic compound characterized by the presence of an ethoxymethoxy group and an ethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, to introduce the ethynyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethoxymethoxy)-2-ethynylbenzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH_4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
1-(Ethoxymethoxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-(Ethoxymethoxy)-2-ethynylbenzene exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ethoxymethoxy group can act as an electron-donating or electron-withdrawing group, depending on its position on the benzene ring .
Vergleich Mit ähnlichen Verbindungen
- 1-(Methoxymethoxy)-2-ethynylbenzene
- 1-(Ethoxymethoxy)-3-ethynylbenzene
- 1-(Ethoxymethoxy)-4-ethynylbenzene
Comparison: 1-(Ethoxymethoxy)-2-ethynylbenzene is unique due to the specific positioning of the ethoxymethoxy and ethynyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .
Eigenschaften
IUPAC Name |
1-(ethoxymethoxy)-2-ethynylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-7-5-6-8-11(10)13-9-12-4-2/h1,5-8H,4,9H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEDWNOCIREMIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=CC=CC=C1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)




![6-ethyl-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)

![methyl 5-((1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2373192.png)


![2-methylpropyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2373197.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B2373198.png)
![1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2373199.png)
![N-(4-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373200.png)
